molecular formula C9H7BrF2N4S2 B10910159 N-[(E)-(4-bromothiophen-2-yl)methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

N-[(E)-(4-bromothiophen-2-yl)methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10910159
M. Wt: 353.2 g/mol
InChI Key: MDTVMCNCUFYZNI-QLKAYGNNSA-N
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Description

N-[(E)-(4-bromothiophen-2-yl)methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine is a chemical compound with the following properties:

    Linear Formula: C22H16Br2N4O2

    CAS Number: 474057-55-1

    Molecular Weight: 528.206 g/mol

Preparation Methods

Synthetic Routes:: One synthetic route involves Suzuki cross-coupling reactions, leading to the formation of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs. Various electron-donating and electron-withdrawing functional groups can be incorporated under these reaction conditions .

Industrial Production Methods:: Unfortunately, specific industrial production methods for this compound are not widely documented. research in this area continues, and further developments may shed light on scalable synthesis routes.

Chemical Reactions Analysis

Types of Reactions:: The compound can undergo various chemical reactions, including:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions at different positions are possible.

Common Reagents and Conditions::

    Bromination: Bromine or brominating agents.

    Thiolation: Thiol reagents for sulfanyl group introduction.

    Triazole Formation: Conditions favoring triazole ring formation.

Major Products:: The major products depend on the specific reaction conditions and substituents. Isolation and characterization of intermediates and final products are essential for a comprehensive understanding.

Scientific Research Applications

This compound finds applications in various scientific fields:

    Chemistry: As a building block for novel heterocyclic compounds.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Potential drug development due to its unique structure.

    Industry: As a precursor for functional materials.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While detailed comparisons are scarce, researchers may explore related compounds such as other triazoles, thiophenes, and fluorinated derivatives to highlight its uniqueness.

Properties

Molecular Formula

C9H7BrF2N4S2

Molecular Weight

353.2 g/mol

IUPAC Name

(E)-1-(4-bromothiophen-2-yl)-N-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]methanimine

InChI

InChI=1S/C9H7BrF2N4S2/c1-17-9-15-14-8(7(11)12)16(9)13-3-6-2-5(10)4-18-6/h2-4,7H,1H3/b13-3+

InChI Key

MDTVMCNCUFYZNI-QLKAYGNNSA-N

Isomeric SMILES

CSC1=NN=C(N1/N=C/C2=CC(=CS2)Br)C(F)F

Canonical SMILES

CSC1=NN=C(N1N=CC2=CC(=CS2)Br)C(F)F

Origin of Product

United States

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